N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a brominated pyridine ring and a naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves a multi-step process:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Formation of Naphthylsulfonyl Chloride: 2-naphthylamine is reacted with chlorosulfonic acid to form 2-naphthylsulfonyl chloride.
Amide Bond Formation: The final step involves the reaction of 5-bromo-2-pyridine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to form N1-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone or sulfoxide derivatives.
Reduction: Reduction can yield sulfinyl or thiol derivatives.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure but with an ethanamide group instead of propanamide.
N~1~-(5-CHLORO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Chlorine substituent instead of bromine.
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-PHENYLSULFONYL)PROPANAMIDE: Phenylsulfonyl group instead of naphthylsulfonyl.
Uniqueness
N~1~-(5-BROMO-2-PYRIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of its brominated pyridine ring and naphthylsulfonyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-15-6-8-17(20-12-15)21-18(22)9-10-25(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHNXWSKLKUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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